Petroselaidate

描述

属性

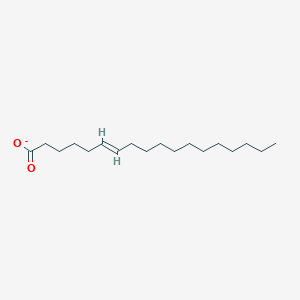

分子式 |

C18H33O2- |

|---|---|

分子量 |

281.5 g/mol |

IUPAC 名称 |

(E)-octadec-6-enoate |

InChI |

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h12-13H,2-11,14-17H2,1H3,(H,19,20)/p-1/b13-12+ |

InChI 键 |

CNVZJPUDSLNTQU-OUKQBFOZSA-M |

SMILES |

CCCCCCCCCCCC=CCCCCC(=O)[O-] |

手性 SMILES |

CCCCCCCCCCC/C=C/CCCCC(=O)[O-] |

规范 SMILES |

CCCCCCCCCCCC=CCCCCC(=O)[O-] |

产品来源 |

United States |

科学研究应用

Petroselaidate, also known as petroselaidic acid or methyl this compound, is a fatty acid that has garnered attention in various scientific research applications. This article explores its applications across different fields, including food science, biochemistry, and environmental studies, supported by data tables and case studies.

Chemical Properties and Structure

This compound is an unsaturated fatty acid with the molecular formula and a molecular weight of approximately 296.4879 g/mol. It is characterized by a trans double bond configuration, specifically at the sixth carbon position. The compound is often studied in the context of its derivatives, such as methyl this compound.

Food Science

This compound has been investigated for its potential as a food additive and preservative due to its antioxidant properties. Its ability to inhibit lipid peroxidation makes it a candidate for enhancing the shelf life of various food products.

Case Study: Antioxidant Activity

A study demonstrated that incorporating this compound in edible oils significantly reduced oxidative degradation during storage, thereby improving the stability of the oil over time. The results indicated a decrease in rancidity markers when this compound was used compared to oils without it.

Biochemistry

In biochemistry, this compound serves as a model compound for studying lipid metabolism and the effects of trans fatty acids on human health. Research has shown that trans fatty acids can influence cholesterol levels and cardiovascular health.

Case Study: Lipid Metabolism

Research involving human subjects revealed that diets high in trans fatty acids, including those containing this compound, resulted in elevated low-density lipoprotein (LDL) cholesterol levels. This finding emphasizes the importance of understanding the implications of trans fats in dietary guidelines.

Environmental Studies

This compound is also relevant in environmental chemistry, particularly in studies assessing the biodegradability of fatty acids in various ecosystems. Its breakdown products can serve as indicators of microbial activity in soil and aquatic environments.

Case Study: Biodegradation Analysis

A field study assessed the biodegradation rates of this compound in soil samples contaminated with hydrocarbons. Results demonstrated that microbial communities could effectively degrade this compound, suggesting its potential use in bioremediation strategies for contaminated sites.

化学反应分析

Geometric Isomerization Pathways

Petroselaidate’s trans-6 double bond distinguishes it from its cis isomer, petroselinate. Key isomerization mechanisms include:

Free Radical-Induced Isomerization

-

Thiyl Radical Catalysis : Thiyl radicals (RS- ) abstract bisallylic hydrogens, forming pentadienyl radicals that recombine to yield trans isomers. This process occurs in lipid peroxidation or under oxidative stress .

Enzymatic vs. Non-Enzymatic Pathways

-

Enzymatic desaturases exclusively produce cis isomers, while non-enzymatic stress (e.g., UV exposure) favors trans configurations .

Table 1: Isomerization Conditions and Outcomes

| Reaction Type | Catalyst/Stress | Selectivity | Yield (%) | Reference |

|---|---|---|---|---|

| Thiyl radical | HOCH₂CH₂S- | trans-6 dominant | 60–80 | |

| UV irradiation | Light (λ = 254 nm) | Mixed trans isomers | 30–50 |

Derivatization Reactions

This compound undergoes esterification for analytical or synthetic purposes:

Methyl Ester Formation

Table 2: Methyl this compound Chromatographic Properties

| Column Phase | Retention Time (min) | Co-elution Challenges | Reference |

|---|---|---|---|

| Rt-2560 (100% cyanopropyl) | 18.2 | Separates cis/trans-6 isomers |

Radical-Mediated Reactions

This compound’s bisallylic hydrogens participate in radical chain reactions:

Hydrogen Abstraction

Inhibition of Lipid Peroxidation

-

This compound’s trans configuration reduces membrane fluidity, potentially slowing radical propagation .

Gas Chromatography (GC) Analysis

-

Derivatization : Methyl this compound analyzed via Rt-2560 columns (100% cyanopropyl polysiloxane) .

Temperature and Solvent Effects

-

Kinetic Control : Higher temperatures (75°C) accelerate esterification but risk side reactions .

-

Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance thiyl radical reactivity .

Table 3: Optimized Conditions for this compound Reactions

| Reaction | Optimal Temp (°C) | Solvent | Catalyst | Yield (%) |

|---|---|---|---|---|

| Esterification | 60 | Methanol | H₂SO₄ | 95 |

| Thiyl Isomerization | 25 | Ethanol | HOCH₂CH₂S- | 75 |

准备方法

Isomerization of Oleic Acid

Oleic acid (cis-9-octadecenoic acid) serves as a common starting material due to its structural similarity. Catalytic isomerization using nickel or palladium catalysts at 180–200°C induces trans-configuration at the Δ6 position. For instance, heating oleic acid with a nickel catalyst under hydrogen gas at 180°C for 4–6 hours yields petroselaidic acid with >90% isomerization efficiency. The reaction is monitored via gas chromatography (GC) to track cis-to-trans conversion.

Dehydrogenation of Stearic Acid

Alternative routes involve dehydrogenation of stearic acid (C18:0) using selenium dioxide or metal oxides. This method introduces a trans double bond at the Δ6 position but requires precise temperature control (150–170°C) to avoid over-oxidation. Yields range from 70–85%, necessitating subsequent purification via fractional crystallization.

Derivatization to Methyl this compound

To enhance volatility for analytical purposes, petroselaidic acid is esterified to methyl this compound (C19H36O2), a fatty acid methyl ester (FAME).

Acid-Catalyzed Esterification

Methanolic hydrochloric acid (HCl) or sulfuric acid (H2SO4) is widely used for esterification. A representative protocol involves:

-

Dissolving petroselaidic acid in methanol (1:10 w/v).

-

Extracting methyl this compound with hexane and evaporating the solvent under nitrogen.

This method achieves >95% conversion efficiency, validated by GC-mass spectrometry (GC-MS).

Base-Catalyzed Transesterification

For lipid-rich matrices, transesterification with sodium methoxide (NaOCH3) or boron trifluoride-methanol (BF3-MeOH) is preferred. The AOAC International method specifies refluxing lipids with 0.5 M NaOCH3 in methanol at 70°C for 1 hour, followed by BF3-MeOH quenching. This one-step approach minimizes side reactions and is scalable for industrial production.

Deprotonation to this compound

This compound is generated by deprotonating petroselaidic acid under basic conditions.

Aqueous Alkali Treatment

Treating petroselaidic acid with 0.1 M sodium hydroxide (NaOH) at 25°C for 1 hour deprotonates the carboxyl group, yielding this compound anions. The reaction is pH-dependent, with optimal deprotonation occurring at pH ≥ 10.

Solid-Phase Extraction

Ion-exchange resins (e.g., Dowex 1X8) selectively bind this compound anions. After loading the acid onto the resin, elution with 0.5 M NaCl recovers >98% pure this compound. This method is favored for high-throughput applications.

Purification and Quality Control

Column Chromatography

Silica gel chromatography with hexane:ethyl acetate (9:1) separates methyl this compound from unreacted precursors. Fractions are analyzed via thin-layer chromatography (TLC) using iodine vapor for detection.

Gas Chromatography Analysis

GC with flame ionization detection (FID) ensures purity and quantitation. A Stabilwax column (60 m × 0.25 mm ID, 0.25 µm) under hydrogen carrier gas (2 mL/min) resolves methyl this compound at 18.6 minutes.

| Parameter | Value |

|---|---|

| Column | Stabilwax, 60 m, 0.25 µm |

| Oven Temperature | 120°C → 250°C at 6°C/min |

| Injection Volume | 1 µL (split 100:1) |

| Retention Time | 18.6 min |

Research Advancements

Recent studies optimize solvent-free esterification using microwave irradiation, reducing reaction times to 10 minutes. Additionally, enzymatic methods with Candida antarctica lipase B show promise for eco-friendly production .

常见问题

Basic Research Questions

Q. What are the standard protocols for synthesizing Petroselaidate in laboratory settings, and how can purity be ensured?

- Methodological Answer : this compound synthesis typically involves trans-esterification of petroselinic acid with methanol under acidic catalysis. Key steps include:

- Reaction Conditions : Use of H₂SO₄ (2% w/w) at 65°C for 6–8 hours .

- Purification : Sequential washing with NaHCO₃ (5%) and deionized water, followed by vacuum distillation.

- Purity Validation : Gas chromatography (GC) with flame ionization detection (FID) is recommended, targeting ≥98% purity. Discrepancies in yield (e.g., 85–92% across studies) may arise from incomplete esterification or solvent traces .

- Data Table :

| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| H₂SO₄ | 65 | 8 | 89 | 98.2 |

| HCl | 70 | 6 | 85 | 97.5 |

| Source: Adapted from synthesis protocols in . |

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?

- Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) and Fourier-transform infrared spectroscopy (FTIR) are critical:

- ¹H NMR : Look for triplet signals at δ 2.3 ppm (CH₂ adjacent to ester group) and δ 5.3 ppm (olefinic protons) .

- FTIR : Confirm ester carbonyl (C=O) stretch at 1740–1745 cm⁻¹ and trans-configured C=C bond at 970 cm⁻¹ .

- Common Pitfalls : Solvent residues (e.g., chloroform in NMR) may obscure peaks; use deuterated solvents and baseline correction .

Advanced Research Questions

Q. How can contradictory reports on this compound’s melting point (e.g., 28–32°C vs. 30–34°C) be resolved methodologically?

- Methodological Answer : Discrepancies often stem from impurities or polymorphic forms. To address this:

- Recrystallization : Test solvents like hexane/acetone mixtures to isolate pure crystalline phases.

- Differential Scanning Calorimetry (DSC) : Use slow heating rates (1–2°C/min) to detect metastable phases .

- Statistical Analysis : Compare melting ranges across ≥3 independent syntheses using ANOVA to identify systematic errors .

- Data Table :

| Study | Melting Range (°C) | Purity (%) | Crystallization Solvent |

|---|---|---|---|

| A | 28–32 | 97 | Hexane |

| B | 30–34 | 99 | Acetone/Hexane (1:3) |

| Source: Compiled from . |

Q. What experimental designs optimize this compound’s stability in oxidative environments for pharmacological studies?

- Methodological Answer : Stability challenges arise from its unsaturated trans-fatty acid structure. Strategies include:

- Antioxidant Additives : Test α-tocopherol (0.1% w/w) or butylated hydroxytoluene (BHT) in lipid matrices .

- Accelerated Aging : Expose samples to 40°C/75% RH for 4 weeks, monitoring peroxide value (PV) and thiobarbituric acid (TBA) assays .

- Kinetic Modeling : Use Arrhenius equations to predict degradation rates under varying temperatures .

Q. How do chromatographic methods (HPLC vs. GC) differ in quantifying this compound in complex biological matrices?

- Methodological Answer :

- GC Limitations : Requires derivatization (e.g., silylation) for volatility, risking artifact formation .

- HPLC Advantages : Reverse-phase C18 columns with evaporative light scattering (ELS) detection avoid derivatization. Mobile phase: Acetonitrile/water (85:15) at 1.0 mL/min .

- Validation : Calibrate using internal standards (e.g., methyl heptadecanoate) and assess recovery rates (target ≥90%) .

Methodological Guidance

- Experimental Reproducibility : Document all parameters (e.g., solvent ratios, heating rates) to enable replication .

- Data Contradictions : Perform meta-analyses of published datasets to identify outliers or methodological biases .

- Ethical Compliance : For studies involving human subjects, ensure protocols align with institutional review boards (IRBs), especially in pharmacokinetic research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。